molecular formula C10H10ClN3S B1396460 [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride CAS No. 1158552-64-7

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride

Cat. No.: B1396460
CAS No.: 1158552-64-7
M. Wt: 239.73 g/mol
InChI Key: UMTVFLBUUCKVBB-UHFFFAOYSA-N
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Description

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride (CAS 127813-33-6) is a chemical compound with the molecular formula C10H9N3S·ClH and a molecular weight of 239.7 g/mol . It features a pyrimidine-thioether scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential. The compound serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. The pyrimidine and thiopyrimidine core is widely recognized as a privileged structure in drug discovery. Recent research highlights the application of similar scaffolds in the development of potent kinase inhibitors , anticancer agents , and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibitors . For instance, aminopyrimidine-based compounds have been identified as highly efficient PLK4 (Polo-like kinase 4) inhibitors, showing promising antiproliferative activity against breast cancer cells . Furthermore, 2-thiopyrimidine hybrids have demonstrated cytotoxic activities against various cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29) cancers, and have been explored as inhibitors of STAT3 and STAT5a signaling pathways . This compound is provided for research purposes to further such investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S.ClH/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVFLBUUCKVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrimidine Core

The pyrimidine ring is typically synthesized via cyclization of β-dicarbonyl compounds with urea derivatives or through nucleophilic substitution reactions involving halogenated pyrimidines.

Example:

  • Starting Material: 2-chloropyrimidine derivatives
  • Reaction: Nucleophilic substitution with sulfur nucleophiles (e.g., thiourea or thiolates)
  • Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate (K₂CO₃)

This step introduces the 2-ylthio group, forming the pyrimidine-2-thiol intermediate.

Coupling with Phenyl Group

The phenyl group is attached via nucleophilic aromatic substitution or copper-catalyzed Ullmann coupling :

  • Method: Reaction of the pyrimidine-2-thiol intermediate with a halogenated phenyl derivative (e.g., 2-bromophenyl) in the presence of a copper catalyst
  • Conditions: Elevated temperature (100–150°C), inert atmosphere, with bases such as potassium tert-butoxide

This step yields [2-(Pyrimidin-2-ylthio)phenyl] intermediates.

Introduction of the Amine Group

The amino group is introduced via nucleophilic substitution or reduction :

  • Method: Reaction of the phenylthio-pyrimidine intermediate with ammonia or primary amines under reflux
  • Conditions: In polar solvents like ethanol or methanol, sometimes with catalytic amounts of acid or base to facilitate substitution

Alternatively, direct amination can be performed on halogenated intermediates using ammonia gas or ammonium salts.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by:

  • Method: Treatment of the amine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol)
  • Outcome: Crystallization of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride with high purity

Representative Data Table for Preparation Methods

Step Reaction Type Reagents / Conditions Purpose Yield (%) Notes
1 Nucleophilic substitution 2-chloropyrimidine + thiourea, DMF, reflux Pyrimidine-2-thiol formation 70–85 Key intermediate
2 Ullmann coupling Pyrimidine-2-thiol + halogenated phenyl, Cu catalyst, 120°C Attach phenyl group 65–80 Requires inert atmosphere
3 Amination Reaction with ammonia or primary amines, ethanol, reflux Introduce amino group 60–75 Variations possible for substitution
4 Salt formation HCl gas or HCl solution Generate hydrochloride salt 90–95 Purification step

Research Findings and Optimization Strategies

Recent innovations focus on:

Note: The choice of solvents, catalysts, and reaction temperatures significantly impacts the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, polar aprotic solvents (DMF, DMSO).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride as an anticancer agent. Compounds containing pyrimidine moieties have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized several derivatives of 2-thiopyrimidines, demonstrating potent antitumor activity against leukemia, colon, and breast cancer cell lines. The derivatives exhibited IC50 values ranging from 1.46 to 11.38 μM against specific targets, indicating their potential as effective chemotherapeutic agents .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: COX-2 Inhibition

In vitro studies have demonstrated that certain pyrimidine derivatives can significantly inhibit COX-2 activity, a key enzyme involved in inflammation. For example, compounds derived from this scaffold showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that they could be developed into new anti-inflammatory therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidine derivatives possess activity against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics.

Case Study: Antitubercular Activity

Some studies have reported that certain pyrimidine-based compounds demonstrate significant antitubercular activity, highlighting their potential in treating tuberculosis, a major global health concern .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Synthesis Approaches

The synthesis typically involves the reaction of pyrimidine thiols with various electrophiles, leading to the formation of diverse derivatives with tailored biological activities. For instance, the reaction conditions and substituents can be varied to enhance potency and selectivity against specific biological targets .

Compound Biological Activity IC50 Value (μM)
Compound AAnticancer1.46
Compound BAnti-inflammatory0.04
Compound CAntimicrobialTBD

Mechanism of Action

The mechanism of action of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Structural Analogues with Pyrimidin-2-ylthio Groups

2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone Derivatives (4a–4d)

These compounds () share the pyrimidin-2-ylthio motif but incorporate additional heterocyclic oxadiazole rings and acetophenone groups. Key differences include:

  • Substituent Effects : Derivatives 4b (4′-chloro) and 4c (4′-nitro) exhibit altered electronic properties compared to 4a (unsubstituted phenyl), impacting their NMR chemical shifts and bioactivity. For example, the nitro group in 4c reduces the C=O IR stretching frequency to 1685 cm⁻¹ vs. 1683 cm⁻¹ in 4a .

Table 1: Physical and Spectroscopic Data Comparison

Compound Melting Point (°C) IR C=O (cm⁻¹) ^1H-NMR (δ, ppm) Molecular Weight
[Target compound] Not reported Not reported Not reported 278.07*
4a (R = H) 1683 4.68 (CH₂-oxadiazole) 344.40
4b (R = Cl) 1685 4.67 (CH₂-oxadiazole) 379.84
4c (R = NO₂) 1685 4.72 (CH₂-oxadiazole) 389.36

*Calculated based on formula C₁₀H₁₀ClN₃S.

2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives (Compounds 8–11)

These hydrazide derivatives () replace the phenylamine group with hydrazide functionalities. Notable contrasts include:

  • Functional Group Reactivity : The hydrazide moiety enables condensation reactions with ketones, forming antimicrobial agents (e.g., compound 11 inhibits microbes via interactions with bacterial membranes) .
  • Spectroscopic Profiles : The target compound’s amine group would show distinct ^1H-NMR signals (~5 ppm for NH₂) compared to hydrazide NH peaks (~9–10 ppm) .

Amine Hydrochlorides with Heterocyclic Cores

A. 2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride

This compound () features a pyrimidine ring but differs in the alkylamine chain (ethyl vs. phenyl) and bromine substitution. Key distinctions:

  • Solubility : The dihydrochloride salt and shorter alkyl chain may improve aqueous solubility compared to the target compound’s phenyl group, which introduces hydrophobicity .
  • Synthetic Pathways : Bromine at the pyrimidine 5-position enables Suzuki coupling reactions, whereas the target compound’s thioether linkage is more prone to oxidation .
2-(2-Aminoethyl)pyridine Hydrochloride

Replacing pyrimidine with pyridine () alters electronic properties:

  • Basicity : Pyridine’s lone nitrogen atom increases basicity (pKa ~5) versus pyrimidine’s dual nitrogens (pKa ~1.3), affecting protonation states in biological systems .
  • Applications : Pyridine derivatives are common in catalysis, whereas pyrimidine-thioethers are explored in drug discovery (e.g., kinase inhibitors) .

Biological Activity

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride (CAS No. 1158552-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a phenyl group via a thioether bond. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to [2-(Pyrimidin-2-ylthio)phenyl]amine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against common bacterial strains, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
[2-(Pyrimidin-2-ylthio)phenyl]amineStaphylococcus aureus0.22Bactericidal
Similar Pyrimidine DerivativeEscherichia coli0.25Bacteriostatic

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, compounds structurally related to [2-(Pyrimidin-2-ylthio)phenyl]amine have been shown to inhibit aurora kinases A and B, which are critical for mitotic progression in cancer cells. The inhibition leads to increased polyploidy and cell death in cancer lines, suggesting a mechanism that could be leveraged for therapeutic purposes .

Case Study: Aurora Kinase Inhibition
A study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines revealed that these compounds exhibited IC50 values of 8.0 nM and 9.2 nM against aurora A and B kinases, respectively. This highlights the potential of pyrimidine-based compounds in targeting cancer cell growth through kinase inhibition .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : By inhibiting aurora kinases, the compound disrupts normal cell cycle progression, leading to apoptosis in malignant cells.
  • Redox Activity : The presence of sulfur in the thioether linkage may contribute to antioxidant properties, further enhancing its biological profile.

Research Findings

Recent studies have focused on the synthesis and evaluation of pyrimidine derivatives for their pharmacological effects:

  • Antimicrobial Studies : Various derivatives were tested against Staphylococcus aureus and other pathogens, demonstrating significant inhibition zones and bactericidal effects.
  • Anti-inflammatory Effects : Some pyrimidine derivatives have shown promising anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain compounds displayed IC50 values against COX-2 similar to celecoxib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride
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